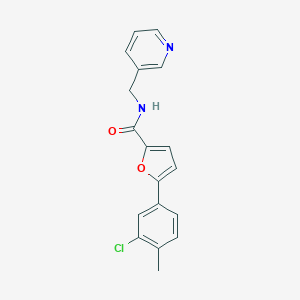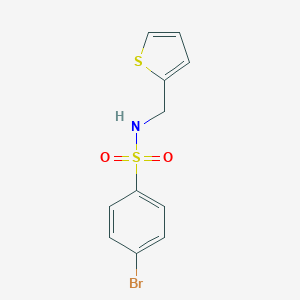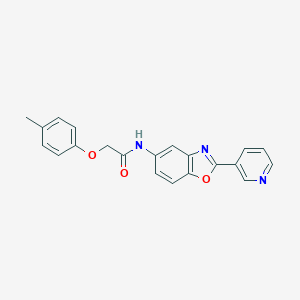
N-(6-Acetylamino-benzothiazol-2-yl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Acetylamino-benzothiazol-2-yl)-acetamide, commonly known as ABTA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. ABTA is a derivative of benzothiazole, which is a heterocyclic compound that has been extensively studied for its biological activities. ABTA has been found to possess a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects.
Mecanismo De Acción
The exact mechanism of action of ABTA is not fully understood. However, it has been proposed that ABTA exerts its pharmacological effects by modulating various signaling pathways. ABTA has been found to inhibit the NF-κB pathway, which is a key regulator of inflammation and cell survival. ABTA has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes. Furthermore, ABTA has been found to activate the p53 pathway, which is a tumor suppressor pathway that regulates cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
ABTA has been found to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various animal models of inflammatory diseases. ABTA has also been found to inhibit tumor growth and metastasis in various cancer models. Furthermore, ABTA has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ABTA has several advantages as a research tool. It is a synthetic compound that can be easily synthesized and purified. ABTA is also stable under normal laboratory conditions and can be stored for extended periods of time. However, ABTA has some limitations as a research tool. It has low solubility in water, which can limit its use in some experiments. Furthermore, ABTA has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not fully understood.
Direcciones Futuras
There are several future directions for the research of ABTA. First, further studies are needed to elucidate the exact mechanism of action of ABTA. Second, studies are needed to investigate the pharmacokinetics and toxicity profile of ABTA in vivo. Third, studies are needed to evaluate the efficacy of ABTA in various animal models of inflammatory diseases and cancer. Fourth, studies are needed to investigate the potential use of ABTA as a chemosensitizer in cancer treatment. Finally, studies are needed to develop more potent derivatives of ABTA with improved solubility and pharmacokinetic properties.
Conclusion:
In conclusion, ABTA is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. ABTA has been found to possess anti-inflammatory, antioxidant, and antitumor effects. ABTA has several advantages as a research tool, but it also has some limitations. Further studies are needed to elucidate the exact mechanism of action of ABTA, evaluate its pharmacokinetics and toxicity profile, and investigate its potential therapeutic applications.
Métodos De Síntesis
The synthesis of ABTA involves the reaction of 2-aminobenzothiazole with acetic anhydride in the presence of a catalyst such as pyridine. The reaction yields ABTA as a white crystalline solid with a melting point of 220-223°C. The purity of ABTA can be enhanced by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
ABTA has been extensively studied for its potential therapeutic properties. It has been found to possess anti-inflammatory, antioxidant, and antitumor effects. ABTA has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. ABTA has also been found to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. Furthermore, ABTA has been shown to possess antitumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Propiedades
Nombre del producto |
N-(6-Acetylamino-benzothiazol-2-yl)-acetamide |
|---|---|
Fórmula molecular |
C11H11N3O2S |
Peso molecular |
249.29 g/mol |
Nombre IUPAC |
N-(2-acetamido-1,3-benzothiazol-6-yl)acetamide |
InChI |
InChI=1S/C11H11N3O2S/c1-6(15)12-8-3-4-9-10(5-8)17-11(14-9)13-7(2)16/h3-5H,1-2H3,(H,12,15)(H,13,14,16) |
Clave InChI |
NQCPIMCGQMGDCK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C |
SMILES canónico |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B239757.png)
![N-{4-[(3-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B239758.png)
![2-(3,5-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B239760.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B239761.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chlorobenzamide](/img/structure/B239762.png)
![N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B239764.png)
![N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B239767.png)

![N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-phenylacetamide](/img/structure/B239770.png)

![2-[(diphenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B239778.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B239779.png)
![Methyl 4-cyano-5-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B239782.png)
